Enhanced Acidity via Ortho-Effect: A Comparison with 4-Nitrobenzoic Acid
The ortho-effect in substituted benzoic acids, particularly those with nitro groups, is known to dramatically increase acidity. While specific experimental pKa data for 2-amino-6-methyl-4-nitrobenzoic acid is not available, its structural class can be compared. For ortho-nitrobenzoic acids, the ortho-effect leads to roughly a 20-fold increase in acidity compared to the para isomer [1]. For the target compound, the combination of an ortho-amino group and a para-nitro group relative to the carboxylic acid, along with the additional methyl substituent, is predicted to result in a pKa significantly lower than that of the unsubstituted parent compound 4-nitrobenzoic acid (pKa ≈ 3.44) . This altered acidity profile directly impacts its solubility and reactivity in aqueous and protic solvent systems compared to less sterically hindered or differently substituted analogs.
| Evidence Dimension | Acidity (pKa) |
|---|---|
| Target Compound Data | Not experimentally determined. Predicted to be significantly more acidic than 4-nitrobenzoic acid due to combined ortho and substituent effects [REFS-1, REFS-2]. |
| Comparator Or Baseline | 4-Nitrobenzoic acid: pKa ≈ 3.44 |
| Quantified Difference | N/A (Qualitative inference: Ortho-nitro benzoic acids are ~20x more acidic than para isomer) [1]. |
| Conditions | Aqueous solution, 25°C |
Why This Matters
A significantly lower pKa compared to the parent para-nitrobenzoic acid indicates that the target compound will exist predominantly in its ionized (carboxylate) form at a different pH range, which is crucial for designing solubility, extraction, and reaction conditions.
- [1] devchemistrypoint. Ortho effect in Substituted Benzene. 2020. https://devchemistrypoint.wordpress.com/2020/10/10/ortho-effect-in-substituted-benzene/ (accessed April 20, 2026). View Source
